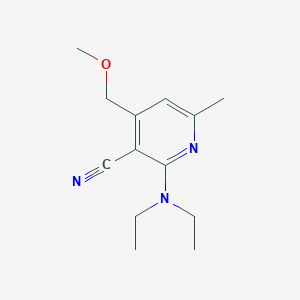![molecular formula C14H9F3N2O2S B5594891 N-[3-(trifluoromethyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B5594891.png)
N-[3-(trifluoromethyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Trifluoromethyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide is a chemical compound with the molecular formula C14H9F3N2O2S . It has an average mass of 326.294 Da and a monoisotopic mass of 326.033691 Da . The compound has a density of 1.5±0.1 g/cm3, a boiling point of 443.1±55.0 °C at 760 mmHg, and a flash point of 221.8±31.5 °C .
Molecular Structure Analysis
The molecular structure of N-[3-(Trifluoromethyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide is characterized by several key features. It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . Its polar surface area is 67 Å2, and its molar refractivity is 75.4±0.5 cm3 .Physical And Chemical Properties Analysis
N-[3-(Trifluoromethyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide has several notable physical and chemical properties. It has a vapor pressure of 0.0±1.1 mmHg at 25°C and an enthalpy of vaporization of 70.1±3.0 kJ/mol . Its index of refraction is 1.615, and its molar volume is 216.3±7.0 cm3 .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N-[3-(trifluoromethyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide:
Pharmaceutical Applications
This compound has shown potential in pharmaceutical research, particularly in the development of new antidepressants. Studies have indicated that it exhibits antidepressant-like effects by modulating the serotonergic system, specifically targeting the 5-HT1A and 5-HT3 receptors . This makes it a promising candidate for treating Major Depressive Disorder (MDD) and other related conditions.
Organic Light-Emitting Diodes (OLEDs)
In the field of materials science, this compound has been explored for its electroluminescent properties. It has been used as a host material in blue organic light-emitting diodes (OLEDs), demonstrating high thermal stability and efficient electroluminescence . This application is significant for the development of advanced display technologies and lighting solutions.
Chemical Sensors
The compound’s unique chemical structure makes it suitable for use in chemical sensors. Its ability to interact with various analytes can be harnessed to develop sensitive and selective sensors for detecting environmental pollutants, hazardous chemicals, and biological markers . This application is crucial for environmental monitoring and public health.
Catalysis
N-[3-(trifluoromethyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide has been investigated for its catalytic properties. It can act as a catalyst in various organic reactions, including oxidation and reduction processes . This application is valuable in industrial chemistry for the synthesis of fine chemicals and pharmaceuticals.
Photodynamic Therapy (PDT)
In medical research, this compound has potential applications in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation can be utilized to target and destroy cancer cells . This approach offers a non-invasive treatment option with minimal side effects.
Electrochromic Devices
The compound’s electrochromic properties make it suitable for use in electrochromic devices, such as smart windows and displays . These devices can change color or opacity in response to an electric voltage, providing energy-efficient solutions for building and automotive industries.
Dyes and Pigments
Due to its vibrant color and stability, this compound can be used as a dye or pigment in various applications, including textiles, inks, and coatings . Its chemical properties ensure long-lasting color and resistance to environmental factors.
Solar Energy Conversion
Research has also explored the use of this compound in solar energy conversion, particularly in dye-sensitized solar cells (DSSCs) . Its ability to absorb light and convert it into electrical energy makes it a promising material for renewable energy technologies.
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, influencing their activity .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been found to exhibit antidepressant-like effects in animal models, suggesting a potential impact on mood regulation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with targets .
Propriétés
IUPAC Name |
1,1-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2-benzothiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O2S/c15-14(16,17)9-4-3-5-10(8-9)18-13-11-6-1-2-7-12(11)22(20,21)19-13/h1-8H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTRTCPSUKCXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 9-{[5-(2-chlorophenyl)-2-furyl]methylene}-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5594811.png)
![N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5594815.png)

![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5594820.png)
![N-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5594828.png)
![4-(1H-imidazol-1-yl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5594830.png)
![3-{5-[(3,4-dichlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5594859.png)
![8-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5594863.png)
![4-(1-methyl-1H-imidazol-2-yl)-1-[3-(phenylsulfonyl)propanoyl]piperidine](/img/structure/B5594866.png)
![4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B5594885.png)
![3-{[(4-fluorophenyl)amino]sulfonyl}-4-methoxybenzoic acid](/img/structure/B5594889.png)

![5-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-6-yl acetate](/img/structure/B5594899.png)
![2-{1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-pyrrolidinyl}pyridine](/img/structure/B5594901.png)